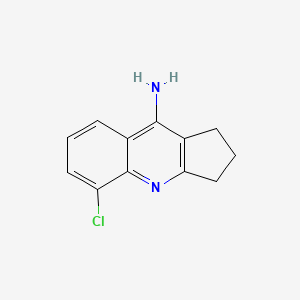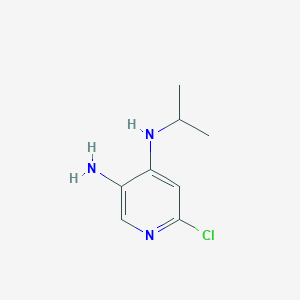
6-chloro-N4-isopropylpyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-chloro-N4-isopropylpyridine-3,4-diamine involves several steps. One common method includes the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralizing with ammonia water . This method is efficient and yields a high recovery rate . Industrial production methods often involve similar steps but are optimized for larger scale production.
化学反応の分析
6-chloro-N4-isopropylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-chloro-N4-isopropylpyridine-3,4-diamine is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical reagent and is used in various experimental protocols . Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-chloro-N4-isopropylpyridine-3,4-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved depend on the specific biological system being studied .
類似化合物との比較
6-chloro-N4-isopropylpyridine-3,4-diamine can be compared with other similar compounds such as 6-chloro-2,4-diaminopyrimidine and 6-chloro-N4-(3-methylenecyclobutyl)pyrimidine-4,5-diamine . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific isopropyl substitution, which imparts distinct chemical properties and reactivity .
特性
分子式 |
C8H12ClN3 |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
6-chloro-4-N-propan-2-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)12-7-3-8(9)11-4-6(7)10/h3-5H,10H2,1-2H3,(H,11,12) |
InChIキー |
SQAICIWNKAXGTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC(=NC=C1N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


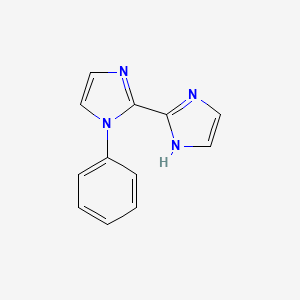
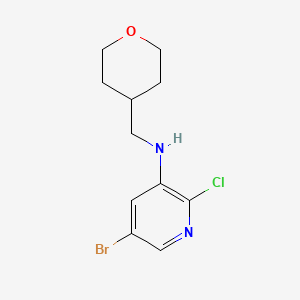
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
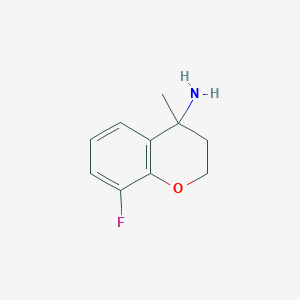

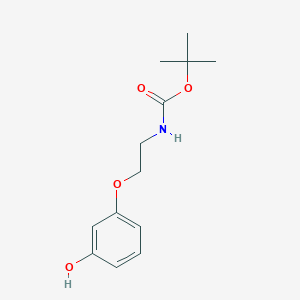

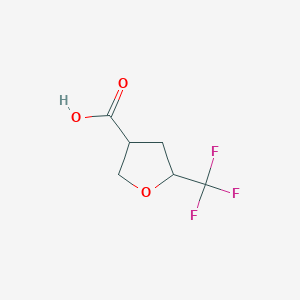
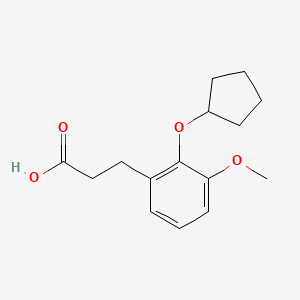
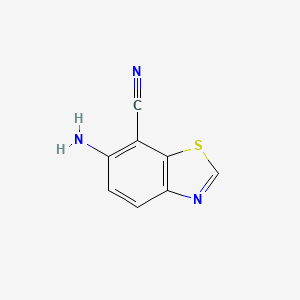
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
